molecular formula C8H5BrF3NO3 B12086821 1-(Bromomethyl)-2-nitro-3-(trifluoromethoxy)benzene CAS No. 1258547-44-2

1-(Bromomethyl)-2-nitro-3-(trifluoromethoxy)benzene

Cat. No.: B12086821
CAS No.: 1258547-44-2
M. Wt: 300.03 g/mol
InChI Key: SRMJUKBFCLWETO-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-2-nitro-3-(trifluoromethoxy)benzene is an organic compound that features a benzene ring substituted with a bromomethyl group, a nitro group, and a trifluoromethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-2-nitro-3-(trifluoromethoxy)benzene typically involves multiple steps. One common method starts with the nitration of 3-(trifluoromethoxy)toluene to introduce the nitro group. This is followed by bromination to add the bromomethyl group. The reaction conditions often involve the use of strong acids and bases, as well as specific solvents to control the reaction environment .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Safety measures are crucial due to the handling of hazardous reagents and intermediates.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-2-nitro-3-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products:

    Nucleophilic Substitution: Products include substituted benzyl derivatives.

    Reduction: The major product is 1-(Aminomethyl)-2-nitro-3-(trifluoromethoxy)benzene.

    Oxidation: The major product is 1-(Carboxymethyl)-2-nitro-3-(trifluoromethoxy)benzene.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-2-nitro-3-(trifluoromethoxy)benzene involves its interaction with specific molecular targets. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of new chemical bonds. The nitro group can participate in redox reactions, altering the compound’s electronic properties. The trifluoromethoxy group enhances the compound’s lipophilicity and stability .

Comparison with Similar Compounds

Uniqueness: 1-(Bromomethyl)-2-nitro-3-(trifluoromethoxy)benzene is unique due to the presence of both a nitro group and a trifluoromethoxy group on the benzene ring. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in pharmaceuticals and agrochemicals.

Properties

CAS No.

1258547-44-2

Molecular Formula

C8H5BrF3NO3

Molecular Weight

300.03 g/mol

IUPAC Name

1-(bromomethyl)-2-nitro-3-(trifluoromethoxy)benzene

InChI

InChI=1S/C8H5BrF3NO3/c9-4-5-2-1-3-6(7(5)13(14)15)16-8(10,11)12/h1-3H,4H2

InChI Key

SRMJUKBFCLWETO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)OC(F)(F)F)[N+](=O)[O-])CBr

Origin of Product

United States

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